[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate
Overview
Description
Bryostatin 3 is a member of the bryostatin family, a group of 21 complex marine natural products. These compounds were first isolated from the marine bryozoan Bugula neritina. Bryostatin 3 is particularly notable for its structural complexity and potent biological activities, including antineoplastic, immunopotentiating, synaptogenesis-inducing, and latent HIV-modulating effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Bryostatin 3 has been a significant challenge due to its structural complexity. The first successful synthesis required 43 steps in the longest linear sequence and 88 total steps . recent advancements have reduced this to 22 steps in the longest linear sequence and 31 total steps through a highly convergent synthetic plan. Key steps include alkyne coupling reactions, asymmetric dihydroxylation, and propargylation reactions .
Industrial Production Methods: Industrial production of Bryostatin 3 is not yet feasible due to its complex structure and the extensive synthetic process required. Current methods focus on laboratory synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions: Bryostatin 3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Often involves reagents like chromium trioxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Typically involves nucleophilic or electrophilic reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Bryostatin 3 has a wide range of scientific research applications:
Mechanism of Action
Bryostatin 3 acts as an agonist of protein kinase C, with low nanomolar affinities for its target. This interaction leads to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis. The exact mechanism of action is still under investigation, but it is known to involve the activation of classical and novel protein kinase C isoforms .
Comparison with Similar Compounds
Bryostatin 1: Known for its potent antineoplastic activity and similar protein kinase C modulation.
Bryostatin 2: Shares structural similarities but differs in its biological activity profile.
Bryostatin 7, 8, 9, and 16: Each has unique structural features and varying degrees of biological activity.
Uniqueness of Bryostatin 3: Bryostatin 3 is distinguished by the added complexity of a fourth, fused lactone ring, which is crucial for its binding to protein kinase C. This structural feature makes it more challenging to synthesize and contributes to its unique biological activities .
Properties
IUPAC Name |
[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64O17/c1-9-10-11-12-13-14-37(50)61-42-33-23-40(53)60-41(33)35-24-34(26(2)47)59-39(52)21-29(49)20-31-22-36(57-27(3)48)44(6,7)45(54,62-31)25-32-18-28(19-38(51)56-8)17-30(58-32)15-16-43(4,5)46(42,55)63-35/h11-16,19,23,26,29-32,34-36,41-42,47,49,54-55H,9-10,17-18,20-22,24-25H2,1-8H3/b12-11+,14-13+,16-15+,28-19+/t26-,29-,30+,31-,32+,34-,35-,36+,41+,42+,45+,46-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNHYLUEHJOXFN-HBUIWOJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)O[C@H]1C2=CC(=O)O[C@@H]2[C@H]3C[C@@H](OC(=O)C[C@@H](C[C@@H]4C[C@@H](C([C@@](O4)(C[C@@H]5C/C(=C/C(=O)OC)/C[C@@H](O5)/C=C/C([C@@]1(O3)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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